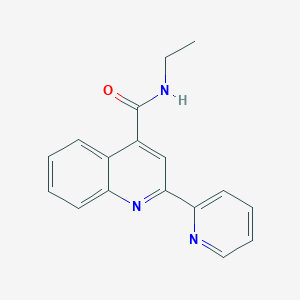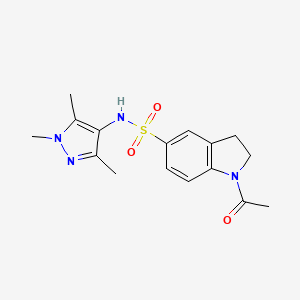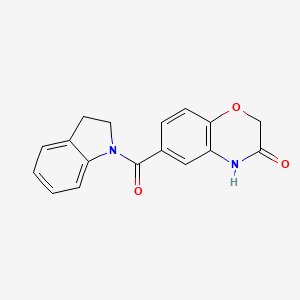
4-(azetidine-1-carbonyl)-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(azetidine-1-carbonyl)-1H-quinolin-2-one, also known as ACQ, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. ACQ is a heterocyclic compound that contains both a quinoline and an azetidine ring, making it a unique structure with promising properties.
作用机制
The mechanism of action of 4-(azetidine-1-carbonyl)-1H-quinolin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and cellular processes, as mentioned above. This compound has been shown to bind to the active site of DNA topoisomerase II, preventing the enzyme from carrying out its normal function of DNA cleavage and rejoining. This leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in signal transduction pathways that regulate cellular growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application and target of the compound. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, leading to the inhibition of tumor growth. In normal cells, this compound has been shown to inhibit the activity of certain enzymes and cellular processes, leading to a decrease in cellular proliferation and inflammation. This compound has also been shown to have analgesic properties, making it a potential candidate for the development of new painkillers.
实验室实验的优点和局限性
The advantages of using 4-(azetidine-1-carbonyl)-1H-quinolin-2-one in lab experiments include its potent activity against cancer cells, its ability to inhibit specific enzymes and cellular processes, and its potential applications in various fields of science. The limitations of using this compound in lab experiments include its relatively complex synthesis method, its potential toxicity to normal cells, and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
For the study of 4-(azetidine-1-carbonyl)-1H-quinolin-2-one include further optimization of its synthesis method, the development of new derivatives with improved activity and selectivity, and the exploration of its potential applications in other fields of science, such as materials science and nanotechnology. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects, in order to develop safe and effective drugs based on this compound.
合成方法
The synthesis of 4-(azetidine-1-carbonyl)-1H-quinolin-2-one involves the condensation of 2-amino-3-cyanopyridine with azetidine-2-carboxylic acid, followed by cyclization and subsequent oxidation. This method has been optimized to yield high purity and high yield of this compound, making it a reliable and efficient method for the synthesis of this compound.
科学研究应用
4-(azetidine-1-carbonyl)-1H-quinolin-2-one has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, such as DNA topoisomerase II and protein kinase C, which are involved in cellular processes such as DNA replication and signal transduction. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers and anti-inflammatory drugs.
属性
IUPAC Name |
4-(azetidine-1-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-8-10(13(17)15-6-3-7-15)9-4-1-2-5-11(9)14-12/h1-2,4-5,8H,3,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOLTTNABKZOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)

![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462804.png)



![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)


![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)
![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)
![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)